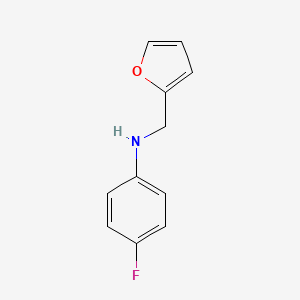

4-FLUORO-N-(FURAN-2-YLMETHYL)ANILINE

Description

Properties

IUPAC Name |

4-fluoro-N-(furan-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h1-7,13H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZOFHGATNCKQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidation of 4-Fluoro-2-nitrobenzoic Acid with Furfurylamine Followed by Reduction

One documented route involves the conversion of 4-fluoro-2-nitrobenzoic acid to its corresponding acid chloride, followed by reaction with furfurylamine to form 4-fluoro-N-(furan-2-ylmethyl)-2-nitrobenzamide. Subsequent reduction of the nitro group yields the target aniline derivative.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Catalyst/Reagents | Conditions | Yield (%) | Purification | Notes |

|---|---|---|---|---|---|---|

| Amidation + Reduction | 4-Fluoro-2-nitrobenzoic acid, furfurylamine | Thionyl chloride, pyridine | 80 °C, N2 atmosphere, 2 h + amide formation | Not specified | Column chromatography | Requires nitro reduction step |

| Catalytic N-Alkylation | 4-Fluoroaniline, furan-2-ylmethyl derivative | IPT-Ir-HT, AgNTf2, iPrOH, H2O | 90 °C, 24 h | Good | Column chromatography | Mild conditions, catalyst recyclable |

| Pd-Catalyzed Buchwald–Hartwig | Fluorinated aryl halide, furan-2-ylmethyl amine | Pd catalyst, Xantphos ligand | 80–100 °C, dioxane, N2 | 73–98 | Column chromatography | High yield, uses phosphine ligand |

Research Findings and Analytical Data

- ^1H NMR spectra confirm the presence of characteristic aromatic and furan protons, with chemical shifts consistent with literature values.

- LCMS data show molecular ion peaks corresponding to the expected molecular weight (e.g., m/e ≈ 217 [M+H]^+).

- Purity assessed by HPLC is typically above 97%.

- The catalytic methods show good selectivity and recyclability of catalysts, contributing to greener synthesis protocols.

Chemical Reactions Analysis

4-FLUORO-N-(FURAN-2-YLMETHYL)ANILINE undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for oxidation and reduction reactions .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-Fluoro-N-(furan-2-ylmethyl)aniline is C11H10FN, with a molecular weight of approximately 201.20 g/mol. The structure includes a fluorine atom on the aromatic ring and a furan-2-ylmethyl substituent attached to the nitrogen of the aniline moiety, enhancing its electronic properties and biological activity.

Medicinal Chemistry

4-Fluoro-N-(furan-2-ylmethyl)aniline has been identified as a valuable building block in the synthesis of more complex molecules with potential therapeutic effects. Its ability to inhibit equilibrative nucleoside transporters (ENTs) suggests its role in disrupting nucleotide synthesis pathways, which can be crucial in cancer therapy.

Biological Activity Studies:

Research indicates that this compound exhibits significant biological activities, including:

- Anticancer Activity: Compounds with similar structures have shown efficacy against various cancer cell lines. For example, derivatives demonstrated cytotoxic effects on pancreatic cancer cells by inhibiting growth and inducing apoptosis through modulation of polyamine metabolism.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4-Fluoro-N-(furan-2-ylmethyl)aniline | Pancreatic Cancer | 15.5 | ENTs inhibition |

| Similar Furan Derivative | Breast Cancer | 12.0 | Apoptosis induction |

- Anti-inflammatory Effects: The presence of the furan ring enhances interactions with biological targets, contributing to anti-inflammatory potential by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines.

Biochemical Pathways

The inhibition of ENTs by 4-Fluoro-N-(furan-2-ylmethyl)aniline affects critical cellular processes such as DNA replication and RNA transcription. This mechanism suggests potential applications in developing treatments for conditions where nucleotide synthesis is pivotal, including various cancers.

Case Study 1: Anticancer Activity Evaluation

In a study conducted by Yiqiu Fu et al., novel furan-based molecules were synthesized and evaluated for their antiproliferative effects against lung cancer cell lines (A549). The study found that certain derivatives exhibited remarkable cytotoxicity, particularly through mechanisms involving cell cycle arrest at the G0/G1 phase.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of furan derivatives, including this compound. Results indicated significant inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli, supporting its potential application in developing new antimicrobial agents.

Mechanism of Action

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Selected Compounds

*Calculated based on structural formula.

Table 2: Substituent Electronic Effects

| Compound | Substituent Electronic Nature | Expected NH₂ Acidity | Reactivity Trends |

|---|---|---|---|

| 4-Fluoro-N-(furan-2-ylmethyl)aniline | Electron-donating (furan) | Lower acidity | Electrophilic substitution |

| 4-Fluoro-2-(trifluoromethyl)aniline | Electron-withdrawing (CF₃) | Higher acidity | Nucleophilic reactions |

| 4-Fluoro-N-(octan-2-yl)aniline | Neutral (alkyl) | Moderate acidity | Lipophilic interactions |

Biological Activity

4-Fluoro-N-(furan-2-ylmethyl)aniline is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

4-Fluoro-N-(furan-2-ylmethyl)aniline has the molecular formula and a molecular weight of approximately 201.20 g/mol. Its structure features a fluorine atom on the aromatic ring and a furan-2-ylmethyl substituent attached to the nitrogen of the aniline moiety, which enhances its electronic properties and biological activity compared to related compounds.

Target Interactions

The primary target for 4-Fluoro-N-(furan-2-ylmethyl)aniline is the Equilibrative Nucleoside Transporters (ENTs) . This compound acts as an inhibitor of ENTs, disrupting nucleotide synthesis pathways. The inhibition can affect critical cellular processes such as DNA replication and RNA transcription, leading to potential therapeutic effects in various diseases.

Biochemical Pathways

By inhibiting ENTs, 4-Fluoro-N-(furan-2-ylmethyl)aniline reduces nucleoside uptake, which can have downstream effects on cellular metabolism and proliferation. This mechanism suggests its potential use in cancer therapy and other conditions where nucleotide synthesis is pivotal.

Biological Activity Studies

Research has indicated that compounds with structural similarities to 4-Fluoro-N-(furan-2-ylmethyl)aniline exhibit significant biological activity, including anti-inflammatory and anticancer properties. Below are some key findings from studies focusing on this compound:

Anticancer Activity

A study demonstrated that derivatives similar to 4-Fluoro-N-(furan-2-ylmethyl)aniline showed efficacy against various cancer cell lines. For instance, compounds with similar furan moieties exhibited cytotoxic effects on pancreatic cancer cells by inhibiting growth and inducing apoptosis through the modulation of polyamine metabolism .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4-Fluoro-N-(furan-2-ylmethyl)aniline | Pancreatic Cancer | 15.5 | ENTs inhibition |

| Similar Furan Derivative | Breast Cancer | 12.0 | Apoptosis induction |

Anti-inflammatory Effects

The presence of the furan ring in 4-Fluoro-N-(furan-2-ylmethyl)aniline is associated with enhanced interactions with biological targets, contributing to its anti-inflammatory potential. Research indicates that compounds with furan substituents can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Case Studies and Experimental Data

In experimental settings, 4-Fluoro-N-(furan-2-ylmethyl)aniline has been subjected to various assays to evaluate its biological activity:

- Cell Viability Assays : These assays demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability among tested cancer cell lines.

- Molecular Docking Studies : Computational studies have shown favorable binding interactions between 4-Fluoro-N-(furan-2-ylmethyl)aniline and target proteins involved in nucleotide transport, providing insights into its mechanism of action.

- In Vivo Studies : Preliminary animal studies suggest that this compound may reduce tumor size when administered in specific dosages, although further research is needed to confirm these findings.

Q & A

Q. What are the recommended synthetic routes for 4-fluoro-N-(furan-2-ylmethyl)aniline, and how can structural purity be validated?

A common method involves reductive alkylation or nucleophilic substitution between 4-fluoroaniline and a furan-2-ylmethyl halide. For example, the reaction can proceed under inert conditions using a reducing agent like sodium cyanoborohydride in methanol or ethanol at 50–70°C for 12–24 hours . Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the presence of the fluorine substituent and furan-methyl linkage. Mass spectrometry (MS) is used to verify molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups like NH stretching (3200–3400 cm⁻¹) and C-F bonds (1100–1250 cm⁻¹) .

Q. What analytical techniques are critical for characterizing 4-fluoro-N-(furan-2-ylmethyl)aniline in solution and solid states?

For solution-phase analysis:

- NMR spectroscopy resolves electronic environments (e.g., fluorine’s deshielding effect on adjacent protons).

- High-resolution MS (HRMS) confirms molecular formula.

For solid-state characterization: - Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and packing motifs. Software like SHELXL or WinGX refines crystallographic data .

- Differential scanning calorimetry (DSC) identifies melting points and phase transitions.

Q. What safety precautions are necessary when handling this compound, given its aniline derivative properties?

Aniline derivatives can induce methemoglobinemia and are potential carcinogens. Use fume hoods, nitrile gloves, and lab coats. Store under nitrogen or argon to prevent oxidation. Toxicity assessments should reference safety data from structurally similar compounds, such as 4-fluoro-N-isopropylaniline, which shares hazards like skin sensitization .

Advanced Research Questions

Q. How can computational methods like DFT optimize the synthesis or predict reactivity of 4-fluoro-N-(furan-2-ylmethyl)aniline?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model reaction pathways, transition states, and electronic properties. For instance, Fukui indices predict electrophilic/nucleophilic sites, aiding in designing regioselective reactions . Software like Gaussian or ORCA can simulate IR spectra and compare them with experimental data to validate computational models.

Q. How might crystallographic data resolve contradictions in spectroscopic interpretations?

Discrepancies in NMR or MS data (e.g., unexpected coupling patterns) may arise from conformational flexibility or crystal packing effects. SCXRD provides definitive bond geometries, clarifying ambiguities. For example, torsional angles from SCXRD can explain restricted rotation in the furan-methyl group, which might split NMR signals .

Q. What strategies mitigate competing side reactions during functionalization of the furan or aniline moieties?

- Protecting groups : Temporarily block the aniline NH₂ with tert-butoxycarbonyl (Boc) before modifying the furan ring.

- Catalysis : Use palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to functionalize the furan ring selectively .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the furan oxygen for alkylation.

Q. How does fluorination at the para position influence electronic properties compared to other derivatives (e.g., 2,4-difluoro analogs)?

The electron-withdrawing fluorine at the para position decreases electron density on the aniline ring, reducing nucleophilicity. Comparative studies with 2,4-difluoro-N-(furan-2-ylmethyl)aniline (CAS 1021109-39-6) show altered reaction kinetics in electrophilic substitution, confirmed via Hammett plots or cyclic voltammetry .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.